tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl group, a pyrimidin-2-yloxy moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrimidine-based compounds. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with pyrimidin-2-ol in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with different functional groups replacing the pyrimidin-2-yloxy moiety.
Scientific Research Applications
Chemistry: tert-Butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and organic synthesis .
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The pyrimidin-2-yloxy group may facilitate binding to these targets, while the piperidine ring provides structural stability. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
- tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
- tert-Butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: Similar in structure but with a different substitution pattern on the piperidine ring, which may result in different reactivity and applications .
- tert-Butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate: Contains an amino group instead of the pyrimidin-2-yloxy group, leading to different chemical properties and potential uses .
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: Features a thiophene and oxadiazole moiety, which significantly alters its chemical behavior and applications .
Conclusion
tert-Butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 3-pyrimidin-2-yloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-4-6-11(10-17)19-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVWVHOAJQLSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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